2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Lipophilicity Drug-likeness Membrane permeability

This 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is the definitive 3-yl regioisomer with a methylene linker, ensuring assay reproducibility where target engagement is regioisomer-specific. The 2-bromo substituent provides a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira diversifications while maintaining the thiophen-3-yl cyclopentyl scaffold. Do not substitute with the 2-yl regioisomer (CAS 1060214-94-9) or the non-linker analog (CAS 2034506-67-5) — these differ in electronic, steric, and conformational properties. ≥95% purity from verified supply chains. Request a quote for bulk quantities today.

Molecular Formula C17H18BrNOS
Molecular Weight 364.3
CAS No. 2034599-93-2
Cat. No. B2840628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
CAS2034599-93-2
Molecular FormulaC17H18BrNOS
Molecular Weight364.3
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3
InChIInChI=1S/C17H18BrNOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20)
InChIKeySFOLAIKUKCUUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034599-93-2): Core Chemical Identity and Physicochemical Baseline for Procurement Evaluation


2-Bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034599-93-2) is a synthetic benzamide derivative belonging to the thiophene-cyclopentyl-benzamide chemotype. Its molecular formula is C₁₇H₁₈BrNOS with a molecular weight of 364.3 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA of 4.9, a topological polar surface area (TPSA) of 57.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [2]. The compound is commercially available at ≥95% purity from multiple suppliers . The presence of a bromine atom at the 2-position of the benzamide phenyl ring, a methylene linker connecting the amide nitrogen to the cyclopentyl ring, and a thiophen-3-yl substituent on the cyclopentyl ring define its distinct structural signature within this compound class.

Why 2-Bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide Cannot Be Directly Substituted by Common In-Class Analogs


Within the thiophene-cyclopentyl-benzamide series, seemingly minor structural modifications produce substantial differences in physicochemical and potentially pharmacological properties. The 2-bromo substituent on the benzamide ring dramatically increases lipophilicity compared to the non-halogenated parent compound (N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, CAS 2034574-70-2) , altering membrane permeability and target binding profiles. The thiophen-3-yl attachment point on the cyclopentyl ring differentiates this compound from its thiophen-2-yl regioisomer (2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide, CAS 1060214-94-9), which exhibits different electronic distribution and steric presentation . The methylene (-CH₂-) linker between the cyclopentyl ring and the amide nitrogen distinguishes it from the directly attached analog (2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, CAS 2034506-67-5), impacting conformational flexibility and hydrogen-bonding geometry . Substituting the bromine with iodine (2-iodo analog, CAS 1903887-22-8) increases molecular weight to 411.3 g/mol and alters halogen bonding potential . These cumulative structural differences render simple analog substitution scientifically unsound without empirical, assay-matched validation.

Quantitative Differentiation Evidence for 2-Bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide Versus Closest Analogs


Lipophilicity (XLogP) Increase from 2-Bromo Substitution Relative to Non-Halogenated Parent

The 2-bromo substituent in the target compound (CAS 2034599-93-2) confers a computed XLogP3-AA of 4.9 [1], which represents a substantial increase in lipophilicity compared to the non-halogenated parent compound N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034574-70-2). Although the exact XLogP of the parent is not computationally listed in PubChem, the addition of a bromine atom to a benzamide scaffold typically increases logP by approximately 0.7–1.0 log units based on well-established Hansch substituent constants (π_Br ≈ 0.86 for aromatic substitution), placing the parent's estimated XLogP in the range of 3.9–4.2 [2]. This difference of ~0.7–1.0 log units is significant for passive membrane diffusion and tissue distribution in biological contexts [3].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count Differentiation from Non-Halogenated Parent Scaffold

The target compound has a molecular weight of 364.3 g/mol and a heavy atom count of 21 [1]. In contrast, the non-halogenated parent N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034574-70-2) has a molecular weight of 285.4 g/mol (C₁₇H₁₉NOS) and a heavy atom count of 20 . The difference of 78.9 g/mol corresponds precisely to the replacement of a hydrogen atom (1.0 Da) by bromine (79.9 Da). Both compounds fall within the Lipinski rule-of-five space (MW < 500), but the target compound's higher molecular weight and halogen content may influence solubility, permeability, and metabolic stability profiles [2].

Molecular weight Heavy atom count Lead-likeness

Thiophene Regioisomer Differentiation: 3-Yl vs 2-Yl Substitution on Cyclopentyl Ring

The target compound bears the thiophene ring attached at the 3-position (thiophen-3-yl), whereas the closest regioisomer, 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide (CAS 1060214-94-9), has thiophene attached at the 2-position . Both compounds share identical molecular formulas (C₁₇H₁₈BrNOS) and molecular weights (364.3 g/mol). However, thiophene 2-substitution places the sulfur atom in closer proximity to the cyclopentyl ring, resulting in different electronic distribution, dipole moment orientation, and steric shielding of the sulfur lone pair [1]. These regioisomeric differences are known to produce divergent binding affinities and selectivities at protein targets in analogous benzamide-thiophene chemotypes [2]. No direct comparative bioassay data for these two specific regioisomers is currently available in the public domain.

Regioisomerism Electronic properties Structure-activity relationship

Methylene Linker Presence Distinguishes Target from Directly Attached Cyclopentyl-Benzamide Analogs

The target compound incorporates a methylene (-CH₂-) linker between the cyclopentyl ring and the amide nitrogen [1]. The analog 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide (CAS 2034506-67-5) lacks this methylene spacer, with the cyclopentyl ring directly attached to the amide nitrogen, resulting in a smaller molecular formula (C₁₆H₁₆BrNOS) and lower molecular weight of 350.3 g/mol . The methylene linker in the target compound introduces an additional rotatable bond, increasing the total rotatable bond count from ~3 to 4 [1]. This extra degree of conformational freedom alters the spatial relationship between the benzamide and thiophene-cyclopentyl moieties, potentially affecting binding pocket complementarity and the geometry of the amide hydrogen bond with target proteins [2].

Conformational flexibility Linker engineering Hydrogen bonding

Halogen Identity: Bromine (Target) vs Iodine (2-Iodo Analog) in 2-Position Substitution

The target compound features a bromine atom at the 2-position of the benzamide phenyl ring. The 2-iodo analog (2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide, CAS 1903887-22-8) substitutes bromine with iodine, increasing the molecular weight from 364.3 g/mol to 411.3 g/mol (Δ = +47.0 g/mol) [1]. Beyond molecular weight, bromine and iodine differ in halogen bonding donor strength (I > Br), C-X bond dissociation energy (C-Br ≈ 285 kJ/mol vs C-I ≈ 228 kJ/mol), and reactivity in palladium-catalyzed cross-coupling reactions (C-Br is less reactive than C-I in oxidative addition) [2]. The bromine atom provides a balance of sufficient reactivity for downstream synthetic elaboration (e.g., Suzuki, Buchwald-Hartwig couplings) while maintaining greater metabolic stability compared to the iodo analog, which is more susceptible to dehalogenation [3].

Halogen bonding Reactivity Cross-coupling

Topological Polar Surface Area (TPSA) Comparison Across Brominated and Non-Brominated Analogs

The target compound has a computed TPSA of 57.3 Ų [1]. The non-brominated parent compound (CAS 2034574-70-2) is expected to have an identical or near-identical TPSA (estimated 57.3 Ų), as the bromine atom contributes negligibly to polar surface area. Both values fall well below the widely accepted threshold of 140 Ų for good oral absorption and below 90 Ų for potential blood-brain barrier penetration [2]. However, when the TPSA is considered together with the higher XLogP of the target compound (4.9 vs estimated ~3.9–4.2 for the parent), the target compound shifts within the physicochemical property space toward higher lipophilicity at constant polarity, which affects its positioning on the CNS MPO (Multiparameter Optimization) desirability scale [3].

Polar surface area Blood-brain barrier penetration Oral bioavailability

Recommended Research and Industrial Application Scenarios for 2-Bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Defined Halogen Substitution for SAR Exploration

The 2-bromo substituent provides a strategic balance of synthetic versatility and steric bulk for structure-activity relationship (SAR) campaigns . The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling systematic exploration of the 2-position of the benzamide ring while maintaining the thiophen-3-yl cyclopentyl scaffold constant. The target compound's XLogP of 4.9 and TPSA of 57.3 Ų place it within favorable drug-like property space for oral and CNS targets [1]. Researchers should prioritize this specific compound when the synthetic plan requires a brominated benzamide intermediate that can be diversified via palladium-catalyzed coupling, avoiding the excessive reactivity of the iodo analog (CAS 1903887-22-8; MW 411.3, C-I BDE = 228 kJ/mol) .

Thiophene Regioisomer-Specific Target Engagement Studies

For projects investigating biological targets where the thiophene ring's attachment point critically influences binding, the thiophen-3-yl configuration of this compound is essential . The 3-yl attachment positions the sulfur atom distally relative to the cyclopentyl ring, creating a distinct electrostatic and steric environment compared to the thiophen-2-yl regioisomer (CAS 1060214-94-9). In published thiophene-benzamide series, analogous 3-yl vs 2-yl regioisomers have shown divergent receptor subtype selectivity [1]. Procurement of the 3-yl regioisomer is mandatory for assay reproducibility whenever target engagement data is regioisomer-specific, as substitution with the 2-yl analog would confound SAR interpretation even at identical molecular weight (364.3 g/mol) and formula .

Conformationally Flexible Benzamide Scaffold for Induced-Fit Binding Targets

The methylene (-CH₂-) linker in the target compound provides four rotatable bonds and increased conformational sampling compared to the directly attached analog (CAS 2034506-67-5, which has only 3 rotatable bonds and lacks the methylene spacer) . This additional flexibility may enable adaptation to binding pockets that require induced-fit recognition. The extra degree of freedom alters the distance and orientation between the benzamide amide group and the thiophene-cyclopentyl moiety, which can be exploited in structure-based drug design when crystallographic or modeling data suggest a binding mode requiring a specific linker geometry [1]. Researchers should select this compound when the pharmacophore model specifies a one-carbon spacer between the amide nitrogen and a sterically demanding cyclopentyl-thiophene group .

Building Block Procurement for Parallel Library Synthesis

With a purity specification of ≥95% and availability from multiple commercial sources, the target compound is suitable as a key intermediate for parallel library synthesis . The bromine atom at the 2-position enables diversification via high-throughput cross-coupling chemistry, while the thiophene-3-yl and methylene linker features remain conserved across the library. The compound's molecular weight of 364.3 g/mol and heavy atom count of 21 are compatible with lead-like chemical space (MW 300–450 range desirable for fragment-to-lead progression) [1]. For procurement officers, verifying the CAS number 2034599-93-2 specifically ensures that the 3-yl regioisomer with methylene linker is received, avoiding the common substitution errors involving the 2-yl regioisomer (CAS 1060214-94-9) or the non-linker analog (CAS 2034506-67-5) .

Quote Request

Request a Quote for 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.